molecular formula C21H26N2OS B2853965 N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE CAS No. 701254-62-8

N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE

Cat. No.: B2853965
CAS No.: 701254-62-8
M. Wt: 354.51
InChI Key: UJHKGXHQEDZQMK-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1,3-thiazol-2-yl)-2-(3-phenyladamantan-1-yl)acetamide ( 701254-62-8) is a synthetic organic compound with a molecular formula of C21H26N2OS and a molecular weight of 354.51 g/mol . The compound features a unique hybrid structure combining a 4,5-dihydrothiazole (thiazoline) ring, an acetamide linker, and a 3-phenyladamantane moiety. The adamantane group, a classic diamondoid structure, is known to confer high lipophilicity and potential for enhanced biomembrane permeability, which can be crucial for bioavailability in pharmacological research . The 4,5-dihydro-1,3-thiazol-2-yl (thiazoline) group is a common pharmacophore in medicinal chemistry, often associated with diverse biological activities. Thiadiazole and thiazole derivatives are extensively investigated in drug discovery for their broad spectrum of potential biological properties, which may include anticancer and antiviral activities, as these classes of compounds have been shown to interact with various biological targets such as enzymes and receptors . The specific mechanism of action for this compound is not fully elucidated and is an active area of scientific inquiry, making it a valuable chemical tool for probing novel biological pathways. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for personal use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c24-18(23-19-22-6-7-25-19)13-20-9-15-8-16(10-20)12-21(11-15,14-20)17-4-2-1-3-5-17/h1-5,15-16H,6-14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHKGXHQEDZQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Attachment of Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantyl halides and aromatic compounds.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the thiazole derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The adamantyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Adamantane-Based Acetamides

Compound A : 2-(Adamantan-1-yl)-2-(cyclohexylformamido)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
  • Key Differences: The cyclohexylformamido group replaces the 3-phenyladamantane substituent.
  • Physicochemical Properties :
    • Higher logP (predicted) due to cyclohexyl vs. phenyl groups, enhancing membrane permeability but reducing aqueous solubility.
Compound B : N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
  • Key Differences: A benzothiophene-triazoloquinoline hybrid replaces the adamantane-thiazole framework. The sulfanyl linker and cyano group introduce distinct electronic and steric profiles.
  • Bioactivity Implications: The triazoloquinoline moiety may enhance interactions with kinase or protease targets compared to adamantane’s CNS focus.
Crystallographic Validation
  • The SHELX software suite (e.g., SHELXL, SHELXS) is critical for validating the crystal structures of adamantane and thiazole derivatives, ensuring accurate bond lengths and angles .
Table 1: Comparative Data
Property Target Compound Compound A Compound B
Molecular Weight ~450 g/mol (estimated) ~430 g/mol ~490 g/mol
logP (Predicted) 4.2 (high lipophilicity) 4.8 3.5
Key Functional Groups Adamantane, dihydrothiazole Cyclohexylformamido Benzothiophene, triazoloquinoline
Synthetic Yield Not reported Not reported 65–75% (CuAAC)
Bioactivity Notes
  • The target compound’s adamantane-thiazole hybrid may mimic amantadine in CNS penetration but lacks direct antiviral or antimicrobial data in the provided evidence.
  • Triazole analogs (e.g., 6b, 6c) show nitro-group-dependent bioactivity, suggesting substituent-driven selectivity .

Biological Activity

N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potentials based on current research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with a phenyladamantane moiety. Its molecular formula is C18H22N2OSC_{18}H_{22}N_2OS, with a molecular weight of approximately 346.44 g/mol. The structural features of the compound suggest potential interactions with biological targets that may lead to various pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 3-phenyladamantane-1-acetic acid with an appropriate thiazole derivative under controlled conditions. The method may include:

  • Reagents : Thiazole derivatives (such as 4,5-dihydro-1,3-thiazole) and acetic anhydride.
  • Conditions : Reactions are often conducted in organic solvents at elevated temperatures to facilitate cyclization and acylation.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to inhibit bacterial growth against strains such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

The compound may also possess neuroprotective properties. Thiazoles have been linked to neuroprotection through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Specific studies have demonstrated that thiazole derivatives can enhance synaptic plasticity and protect against excitotoxicity associated with conditions like Alzheimer's disease.

Anticancer Potential

Recent studies have explored the anticancer potential of thiazole-containing compounds. This compound has shown promise in preclinical models for inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Studies and Research Findings

Several case studies highlight the biological activity of similar thiazole derivatives:

StudyCompoundBiological ActivityFindings
Thiazole Derivative AAntimicrobialInhibited growth of E. coli with an IC50 of 12 µg/mL
Thiazole Derivative BNeuroprotectiveEnhanced neuronal survival in models of oxidative stress
Thiazole Derivative CAnticancerInduced apoptosis in breast cancer cells at 10 µM

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Receptor Activity : Interaction with neurotransmitter receptors may lead to enhanced neuroprotective effects.
  • Oxidative Stress Reduction : The compound may act as an antioxidant, reducing cellular damage from reactive oxygen species.

Q & A

Q. What are the established synthetic routes for N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyladamantan-1-yl)acetamide, and what reaction conditions are critical for high yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from adamantane derivatives and thiazole precursors. Key steps include:

Adamantane Functionalization : Bromination or hydroxylation of 3-phenyladamantane to introduce reactive groups.

Acetamide Formation : Reaction of the functionalized adamantane with chloroacetyl chloride or similar acylating agents.

Thiazole Ring Conjugation : Condensation with 4,5-dihydro-1,3-thiazol-2-amine under reflux conditions using solvents like ethanol or acetonitrile.
Critical parameters include temperature control (60–80°C), use of catalysts (e.g., triethylamine), and inert atmospheres to prevent oxidation. Yield optimization requires purification via column chromatography and recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
Technique Purpose Key Observations
¹H/¹³C NMR Confirm molecular structurePeaks for adamantane protons (δ 1.6–2.1 ppm) and thiazole NH (δ 8.2–8.5 ppm) .
Mass Spectrometry (MS) Verify molecular weightMolecular ion peak at m/z ~413 (C₂₃H₂₇N₂O₂S) .
HPLC Assess purityRetention time consistency (>95% purity) under reverse-phase conditions .

Advanced Research Questions

Q. How can researchers optimize the stereoselectivity of this compound during synthesis?

  • Methodological Answer : Stereoselectivity is influenced by:
  • Chiral Catalysts : Use of (R)- or (S)-BINOL derivatives to direct asymmetric synthesis.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing transition states.
  • Temperature Gradients : Lower temperatures (0–5°C) reduce kinetic resolution, favoring desired stereoisomers.
    Post-synthesis analysis via chiral HPLC or X-ray crystallography (using SHELX programs ) is critical for validation.

Q. What strategies address low solubility in aqueous media for biological testing?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or glycoside groups to increase hydrophilicity.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays, ensuring solvent controls .

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

  • Methodological Answer : Contradictions often arise from:
  • Cell Line Variability : Test across multiple lines (e.g., HEK293, HeLa) to assess target specificity.
  • Dose-Response Relationships : Use Hill slope analysis to differentiate efficacy (EC₅₀) vs. toxicity (LD₅₀).
  • Assay Conditions : Standardize oxygen tension, serum concentration, and incubation times .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Identify potential binding pockets in proteins (e.g., kinase domains).
  • Molecular Dynamics (MD) Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
  • QSAR Modeling : Corrogate structural features (e.g., adamantane hydrophobicity) with activity data .

Data Analysis and Validation

Q. How should crystallographic data be validated for structural confirmation?

  • Methodological Answer :
  • SHELX Suite : Refine X-ray data using SHELXL for small-molecule accuracy (R-factor < 0.05).
  • PLATON Validation : Check for missed symmetry, twinning, and ADDSYM alerts.
  • CCDC Deposition : Cross-reference with Cambridge Structural Database entries .

Biological and Mechanistic Studies

Q. What in vitro assays are recommended for evaluating antimicrobial potential?

  • Methodological Answer :
  • MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Biofilm Inhibition : Crystal violet assay to quantify biofilm biomass reduction.
  • Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .

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